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molecular formula C12H10N4O B8358046 4-(1H-5-indolyloxy)-2-pyrimidinamine

4-(1H-5-indolyloxy)-2-pyrimidinamine

Cat. No. B8358046
M. Wt: 226.23 g/mol
InChI Key: WGFISAXIXCVILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855215B2

Procedure details

A solution of 160 mg (0.70 mMol) of 5-(2-amino-pyrimidin-4-yloxy)-1H-indole in 4 ml acetic acid is cooled to 10-15° C. Then 222 mg (3.5 mMol) NaBH3CN are added. After 1 h stirring at rt, 8 g of ice are added. Then the mixture is made basic by addition of 1 N NaOH and extracted three times with EtOAc. The organic layers are washed with water and brine, dried (Na2SO4) and concentrated at rt in vacuo: MS: [M+1]+=229.
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
222 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[NH:14][CH:13]=[CH:12]3)[CH:5]=[CH:4][N:3]=1.[BH3-]C#N.[Na+].[OH-].[Na+]>C(O)(=O)C>[NH2:1][C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[NH:14][CH2:13][CH2:12]3)[CH:5]=[CH:4][N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
NC1=NC=CC(=N1)OC=1C=C2C=CNC2=CC1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
222 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Three
Name
ice
Quantity
8 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 1 h stirring at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
WASH
Type
WASH
Details
The organic layers are washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at rt in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=NC=CC(=N1)OC=1C=C2CCNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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